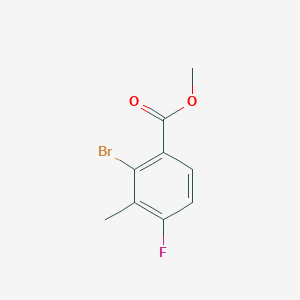

Methyl 2-bromo-4-fluoro-3-methylbenzoate

Description

Significance of Aryl Halides and Esters in Organic Synthesis

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in organic synthesis. ambeed.com Their importance lies in their ability to participate in a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. bldpharm.com These palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks from simpler precursors. bldpharm.com The specific halogen atom (fluorine, chlorine, bromine, or iodine) influences the reactivity of the compound, with bromine and iodine being particularly useful for their balance of reactivity and stability. nih.gov

Esters, on the other hand, are a vital class of organic compounds that serve as key intermediates in numerous synthetic transformations. myskinrecipes.com They are found widely in nature, contributing to the fragrances and flavors of fruits and flowers. In the laboratory and in industry, esters are crucial for manufacturing polymers, solvents, and pharmaceuticals. myskinrecipes.com The ester group can be readily converted into other functional groups, such as carboxylic acids, amides, or alcohols, making it a versatile handle for molecular modification.

Overview of Benzoate (B1203000) Ester Scaffolds in Chemical Research

Benzoate esters, which are esters of benzoic acid, form a core structural motif, or scaffold, in a vast range of chemical research endeavors. In medicinal chemistry, the benzoate scaffold is a common feature in drug molecules and is often used as a starting point for the design and synthesis of new therapeutic agents. bldpharm.comchemsrc.com The introduction of various substituents onto the benzene (B151609) ring allows chemists to fine-tune the molecule's biological activity and pharmacokinetic properties. nih.gov For instance, halogen atoms are often incorporated to increase metabolic stability, enhance binding affinity to biological targets, or modulate lipophilicity. nih.govnih.gov This strategic halogenation is a key tactic in modern drug discovery. nih.gov

Research Trajectory of Methyl 2-bromo-4-fluoro-3-methylbenzoate

The research trajectory of this compound is primarily that of a specialized chemical intermediate, valued for the unique arrangement of its functional groups. While extensive studies on this specific isomer as an end-product are not widely available in public literature, its structure suggests a clear role as a versatile building block for creating more complex molecules.

Its synthesis would typically involve the esterification of its corresponding carboxylic acid, 2-Bromo-4-fluoro-3-methylbenzoic acid. This precursor itself is a halogenated benzoic acid derivative that holds interest in pharmaceutical and agrochemical research. The presence and positioning of the bromine atom, fluorine atom, and methyl group on the aromatic ring provide distinct reactive sites and electronic properties. The bromine at the 2-position is well-suited for participation in cross-coupling reactions, the fluorine at the 4-position can enhance metabolic stability and binding interactions in a final target molecule, and the ester group provides a site for further derivatization.

Therefore, the scientific interest in this compound lies in its potential to be a key component in the synthesis of novel, highly substituted aromatic compounds for evaluation in materials science and medicinal chemistry.

Chemical and Physical Properties

The specific arrangement of substituents on the aromatic ring of this compound dictates its chemical and physical properties. While comprehensive experimental data for this particular isomer is limited, key molecular identifiers are established.

| Property | Value |

|---|---|

| CAS Number | 1805421-59-3 |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| IUPAC Name | This compound |

Detailed Research Findings

As a specialized building block, the primary research application of this compound is its use in organic synthesis to construct more elaborate molecules. The reactivity of its functional groups provides a roadmap for its synthetic utility.

Cross-Coupling Reactions : The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and vinyl groups, at the 2-position of the benzoate ring.

Modification of Electronic Properties : The fluorine atom, being the most electronegative element, significantly influences the electronic nature of the aromatic ring. In the context of medicinal chemistry, this can lead to altered pKa values of nearby groups and can form specific interactions, such as halogen bonds, with biological targets, potentially improving the efficacy and selectivity of a drug candidate. acs.org

Ester Group Manipulation : The methyl ester functional group is a versatile handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. This flexibility is crucial for building molecular diversity from a common intermediate.

While specific examples detailing the use of this compound are not prevalent in peer-reviewed journals, its value is understood by synthetic chemists who require a starting material with this precise substitution pattern to achieve a specific target molecule. Its availability from commercial suppliers indicates its role in both academic and industrial research and development.

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrFO2 |

|---|---|

Molecular Weight |

247.06 g/mol |

IUPAC Name |

methyl 2-bromo-4-fluoro-3-methylbenzoate |

InChI |

InChI=1S/C9H8BrFO2/c1-5-7(11)4-3-6(8(5)10)9(12)13-2/h3-4H,1-2H3 |

InChI Key |

DXEQNBJSNSYDOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1Br)C(=O)OC)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Methyl 2 Bromo 4 Fluoro 3 Methylbenzoate

Retrosynthetic Analysis and Key Disconnections for Halogenated Methylbenzoates

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For Methyl 2-bromo-4-fluoro-3-methylbenzoate, the primary disconnection lies at the ester functional group. This bond can be retrosynthetically cleaved to reveal the corresponding carboxylic acid, 2-bromo-4-fluoro-3-methylbenzoic acid, and methanol (B129727). This disconnection is based on the well-established esterification reaction.

A second key disconnection involves the bromine atom on the aromatic ring. This suggests an electrophilic aromatic substitution, specifically a bromination reaction, on a suitable precursor. The logical precursor for this step is 4-fluoro-3-methylbenzoic acid. This starting material is commercially available and possesses the required fluorine and methyl substituents in the correct positions.

Therefore, the retrosynthetic analysis outlines a two-step synthetic sequence: the regioselective bromination of 4-fluoro-3-methylbenzoic acid to introduce the bromine atom at the C-2 position, followed by the esterification of the resulting 2-bromo-4-fluoro-3-methylbenzoic acid with methanol.

Detailed Synthetic Routes and Strategies

Based on the retrosynthetic analysis, a forward synthesis can be designed, focusing on the regioselective functionalization of the aromatic precursor and the subsequent ester formation.

Multi-step Synthesis from Readily Available Aromatic Precursors

The synthesis of this compound is efficiently achieved through a multi-step process commencing with 4-fluoro-3-methylbenzoic acid. This approach allows for the controlled introduction of the required functional groups.

The first critical step is the regioselective bromination of 4-fluoro-3-methylbenzoic acid. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming bromine atom. The carboxylic acid group is a meta-director and a deactivating group. quora.com The fluorine atom is an ortho, para-director, although it is weakly deactivating. wikipedia.orgunizin.org The methyl group is an ortho, para-director and an activating group. savemyexams.com

In this specific case, the desired product requires bromination at the C-2 position, which is ortho to the carboxylic acid group and ortho to the methyl group, but meta to the fluorine atom. The interplay of these directing effects can make achieving high regioselectivity challenging. The activating effect of the methyl group, directing ortho and para, and the deactivating effect of the carboxyl group, directing meta, will influence the substitution pattern. The fluorine atom's ortho, para-directing effect will also contribute. Careful selection of brominating agents and reaction conditions is necessary to favor the formation of the 2-bromo isomer.

Regioselective Functionalization of Substituted Benzoic Acids or Esters

The key to a successful synthesis is the regioselective bromination of the 4-fluoro-3-methylbenzoic acid precursor. The directing effects of the substituents must be carefully considered:

-COOH (Carboxylic acid): A deactivating group and a meta-director.

-F (Fluoro): A deactivating group, but an ortho, para-director.

-CH3 (Methyl): An activating group and an ortho, para-director.

The desired bromination at the 2-position is ortho to both the activating methyl group and the deactivating carboxylic acid group, and meta to the fluorine atom. The combined activating influence of the methyl group towards the ortho position can be exploited. However, steric hindrance from the adjacent carboxylic acid and methyl groups can also influence the reaction.

To achieve the desired regioselectivity, specific brominating agents and catalysts are employed. For instance, using N-bromosuccinimide (NBS) in the presence of a suitable catalyst can promote bromination at the desired position.

Esterification Techniques for Methyl Ester Formation (e.g., Fischer Esterification, Alkylation of Carboxylic Acids)

Once 2-bromo-4-fluoro-3-methylbenzoic acid is synthesized, the final step is the formation of the methyl ester. Several standard methods can be employed for this transformation.

Fischer Esterification: This is a classic and widely used method for ester synthesis. It involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product side, an excess of methanol is typically used, which can also serve as the solvent. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.

However, the presence of a bulky bromine atom at the ortho position to the carboxylic acid group in 2-bromo-4-fluoro-3-methylbenzoic acid can introduce steric hindrance, potentially slowing down the rate of Fischer esterification. acs.org

Alkylation of Carboxylic Acids: An alternative to Fischer esterification is the alkylation of the carboxylate salt. This method involves deprotonating the carboxylic acid with a base to form the carboxylate anion, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). This method can be advantageous for sterically hindered carboxylic acids where Fischer esterification might be sluggish.

Optimization of Reaction Conditions and Yield Enhancement

To ensure an efficient and high-yielding synthesis of this compound, optimization of the reaction conditions for both the bromination and esterification steps is crucial.

Influence of Catalysts and Reagents

For Bromination: The choice of brominating agent and catalyst is paramount for achieving high regioselectivity.

| Reagent/Catalyst | Role in Bromination | Expected Outcome |

| N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine. | Often used for selective bromination of activated aromatic rings. |

| Iron(III) Bromide (FeBr₃) | A Lewis acid catalyst that polarizes the Br-Br bond, increasing its electrophilicity. | Commonly used in electrophilic aromatic bromination. |

| Zeolites | Solid acid catalysts that can offer shape selectivity. | May enhance regioselectivity towards a specific isomer. |

For Esterification: The efficiency of the esterification of the sterically hindered 2-bromo-4-fluoro-3-methylbenzoic acid can be significantly influenced by the choice of catalyst.

| Catalyst | Type | Advantages for Hindered Esters |

| Sulfuric Acid (H₂SO₄) | Strong Brønsted acid | Traditional and effective for Fischer esterification, though harsh conditions may be needed. |

| p-Toluenesulfonic Acid (p-TsOH) | Strong Brønsted acid | Often milder than sulfuric acid and can be easier to handle. |

| N-Bromosuccinimide (NBS) | Catalyst | Can act as a mild and efficient catalyst for the esterification of various carboxylic acids. nih.gov |

| Zirconium(IV) or Hafnium(IV) salts | Lewis acids | Can catalyze direct esterification under milder conditions. organic-chemistry.org |

| Modified Montmorillonite K10 | Solid acid catalyst | Offers advantages in terms of ease of separation and potential for reuse. nih.gov |

Solvent Effects and Temperature Control in Aromatic Functionalization

The success and efficiency of the aromatic bromination step are highly dependent on the careful control of reaction parameters, particularly the choice of solvent and the reaction temperature. These factors significantly influence the reaction rate, yield, and, most importantly, the regioselectivity of the functionalization. nih.govmdpi.com

Solvent Effects: The polarity and nature of the solvent can alter the reactivity of the brominating agent and influence the stability of the intermediates in the electrophilic substitution mechanism. mdpi.com For brominations using N-bromosuccinimide (NBS), a range of solvents can be employed, with halogenated solvents and non-polar solvents often being favored. Highly polar solvents can sometimes lead to lower yields or competing side reactions. mdpi.com The choice of solvent can greatly impact the ratio of isomers formed, making it a critical parameter for ensuring the desired regioselectivity. researchgate.net

The following table summarizes the general effects of solvent and temperature on the electrophilic bromination of activated aromatic rings.

| Parameter | Condition | General Effect on Aromatic Bromination | Rationale |

| Solvent | Halogenated (e.g., CH₂Cl₂, CCl₄) | Often provides good selectivity and yield. researchgate.net | Relatively inert and solubilizes both the substrate and NBS without strongly interfering with the reaction mechanism. |

| Polar Aprotic (e.g., THF, MeCN) | Can lead to variable results; may decrease selectivity. mdpi.comresearchgate.net | Can coordinate with the electrophile or intermediates, potentially altering the reaction pathway or leading to side products. | |

| Protic (e.g., Acetic Acid) | May be used, but can participate in the reaction or alter the nature of the brominating species. | Can protonate the brominating agent, increasing its electrophilicity, but may also lead to competing reactions. | |

| Temperature | Low (-10 °C to 0 °C) | Generally increases regioselectivity. mdpi.com | Favors the thermodynamically more stable product by ensuring that only the lowest energy activation barrier is overcome. |

| Ambient (20 °C to 25 °C) | Often provides a good balance between reaction rate and selectivity. | A practical temperature for many laboratory-scale syntheses. | |

| Elevated (>50 °C) | Increases reaction rate but may decrease selectivity. mdpi.com | Provides sufficient energy to form kinetic byproducts, leading to a mixture of isomers. |

Isolation and Purification Methodologies (e.g., Chromatography)

Following the completion of the synthesis, a systematic procedure is required to isolate the crude this compound from the reaction mixture and purify it to the required standard. The process typically involves an aqueous workup followed by a chromatographic purification step.

Isolation: The initial isolation procedure is designed to separate the organic product from inorganic salts, unreacted reagents, and water-soluble byproducts.

Quenching: The reaction is first stopped, or "quenched," often by the addition of a reducing agent like sodium thiosulfate (B1220275) solution to destroy any excess bromine or NBS.

Extraction: The entire mixture is then transferred to a separatory funnel. An immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane, is added to dissolve the desired ester product.

Washing: The organic layer is washed sequentially with several aqueous solutions. A wash with a weak base, such as a saturated solution of sodium bicarbonate, is crucial for neutralizing and removing any acidic byproducts or catalysts. This is typically followed by a wash with water and then with a saturated brine solution to reduce the amount of dissolved water in the organic phase.

Drying and Concentration: The isolated organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate. After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification: While the workup removes many impurities, the crude product often contains starting material or isomeric byproducts. Flash column chromatography is a highly effective and commonly used method for purifying the final compound.

In this technique, the crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), commonly a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is then passed through the column. The components of the crude mixture separate based on their differing affinities for the stationary phase and solubility in the eluent. The fractions are collected as they exit the column, and those containing the pure product are combined and concentrated to afford the purified this compound.

Exploration of Alternative Synthetic Pathways

While the direct bromination of Methyl 4-fluoro-3-methylbenzoate is a primary route, other synthetic strategies can be envisaged for the preparation of this compound. These alternative pathways often involve introducing the key functional groups in a different order or starting from a more complex, pre-functionalized precursor.

One plausible alternative pathway involves a diazotization-fluorination reaction , a strategy sometimes employed in the synthesis of fluorinated aromatic compounds. google.com This route could conceptually begin with an appropriately substituted aniline (B41778) derivative, such as Methyl 2-bromo-4-amino-3-methylbenzoate .

The key steps in this hypothetical pathway would be:

Diazotization: The amino group of the precursor is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid at low temperatures.

Fluorination (Balz-Schiemann Reaction): The resulting diazonium salt is then subjected to thermal or photolytic decomposition, often in the presence of a fluorine source like hexafluorophosphoric acid or tetrafluoroboric acid, to replace the diazonium group with a fluorine atom. google.com

This approach hinges on the availability of the specific amino-substituted precursor. The synthesis of this precursor itself would require a multi-step sequence, likely involving nitration of a suitable bromo-methylbenzoate followed by reduction of the nitro group to an amine. While more complex and potentially lower-yielding than the direct bromination route, such a pathway offers an alternative strategy for constructing the highly substituted aromatic ring.

Another alternative could start from fluorobenzene . A patent for a similar compound describes a sequence involving Friedel-Crafts acylation, followed by bromination, and then a haloform reaction to generate a carboxylic acid. google.com Adapting this for the target molecule would be complex, requiring the introduction of the methyl group and subsequent esterification, but it represents a fundamentally different approach to the assembly of the molecule.

Chemical Transformations and Reactivity of Methyl 2 Bromo 4 Fluoro 3 Methylbenzoate

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the aromatic ring is a key site for functionalization, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in aryl bromides is generally challenging unless the ring is activated by strongly electron-withdrawing groups in the ortho and/or para positions. In the case of methyl 2-bromo-4-fluoro-3-methylbenzoate, the electronic effects of the fluorine, methyl, and methyl ester groups are not sufficiently activating to facilitate direct displacement of the bromine by common nucleophiles under standard conditions. While no specific studies on the direct displacement reactions of this particular compound are extensively documented in the literature, it is anticipated that harsh reaction conditions (high temperatures and pressures) would be necessary to achieve substitution with potent nucleophiles such as alkoxides or thiolates.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the position of the bromine atom, yielding a biaryl or related structure.

Heck Reaction: The Heck reaction would enable the formation of a carbon-carbon bond between the bromo-substituted carbon and an alkene. This would typically be carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction would couple the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylated alkyne. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction would facilitate the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. This is a common method for the synthesis of arylamines. researchgate.net

The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. nih.gov

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for forming carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not detailed, research on analogous compounds provides insight into its potential reactivity. For instance, the copper-catalyzed amination of 2-bromo-4-fluorobenzoic acid with various amines has been successfully demonstrated. nih.gov This suggests that this compound could likely undergo similar copper-mediated amination reactions. These reactions typically require a copper catalyst (e.g., CuI, Cu2O), a ligand, and a base, and are often carried out at elevated temperatures.

| Reaction Type | Potential Reactants | Potential Product Type | Catalyst System |

| Suzuki-Miyaura | Arylboronic acid | Biaryl compound | Palladium catalyst + Base |

| Heck | Alkene | Substituted alkene | Palladium catalyst + Base |

| Sonogashira | Terminal alkyne | Arylalkyne | Palladium catalyst + Copper(I) co-catalyst + Base |

| Buchwald-Hartwig | Amine | Arylamine | Palladium catalyst + Base |

| Copper-Mediated Amination | Amine | Arylamine | Copper catalyst + Ligand + Base |

Reactions Involving the Fluoro-Substituent

The carbon-fluorine bond is the strongest single bond to carbon, making it generally unreactive. However, recent advances in catalysis have enabled the activation and functionalization of C-F bonds.

Reductive defluorination, the replacement of a fluorine atom with a hydrogen atom, is a challenging transformation. There are no specific studies reported in the literature on the reductive defluorination of this compound. This is likely due to the high strength of the C-F bond and the presence of the more reactive C-Br bond, which would be preferentially reduced under most conditions.

The activation and functionalization of C-F bonds is an area of active research in organic chemistry. Strategies often involve the use of transition metal complexes that can oxidatively add into the C-F bond. While there is no specific literature on the C-F bond activation of this compound, it is conceivable that under specific catalytic conditions, selective functionalization of the C-F bond could be achieved. These reactions are often substrate-specific and require carefully designed catalyst systems.

Reactivity of the Methyl Ester Functional Group

The methyl ester group in this compound is a key site for several important chemical transformations, including hydrolysis, transesterification, and reduction. However, the reactivity of this ester is significantly influenced by the presence of the ortho-bromo and ortho-methyl substituents, which introduce considerable steric hindrance around the carbonyl carbon.

Hydrolysis to the Corresponding Benzoic Acid

The conversion of the methyl ester to the corresponding carboxylic acid, 2-bromo-4-fluoro-3-methylbenzoic acid, can be achieved through either acid- or base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible process, and to drive the equilibrium towards the carboxylic acid, an excess of water is typically used. Due to the steric hindrance posed by the ortho substituents, vigorous reaction conditions, such as elevated temperatures and prolonged reaction times, are likely necessary to achieve a reasonable yield.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, the hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible as the resulting carboxylate anion is resonance-stabilized and does not react with the alcohol byproduct. While generally more efficient than acid-catalyzed hydrolysis for sterically hindered esters, elevated temperatures may still be required to overcome the steric barrier.

| Reaction | Reagents and Conditions | Product | Notes |

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl in aqueous solution, heat | 2-bromo-4-fluoro-3-methylbenzoic acid | Reaction is reversible and may require harsh conditions due to steric hindrance. |

| Base-Catalyzed Hydrolysis | NaOH or KOH in aqueous alcohol, heat | Sodium or Potassium 2-bromo-4-fluoro-3-methylbenzoate | Irreversible reaction; subsequent acidification is needed to isolate the carboxylic acid. |

Transesterification Reactions

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is also subject to the steric effects of the ortho substituents.

Acid-Catalyzed Transesterification: This is a reversible reaction where the choice of alcohol and the removal of methanol (B129727) byproduct can shift the equilibrium towards the desired product. For instance, reaction with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield ethyl 2-bromo-4-fluoro-3-methylbenzoate.

Base-Catalyzed Transesterification: Using an alkoxide, such as sodium ethoxide, in the corresponding alcohol provides an alternative route. This method is often faster but requires stoichiometric amounts of the base. The significant steric hindrance in this compound would likely necessitate forcing conditions for either catalytic system.

| Reaction | Reagents and Conditions | Product Example (with Ethanol) | Notes |

| Acid-Catalyzed Transesterification | Ethanol, catalytic H₂SO₄, heat | Ethyl 2-bromo-4-fluoro-3-methylbenzoate | Reversible reaction; removal of methanol can improve yield. |

| Base-Catalyzed Transesterification | Sodium ethoxide in ethanol, heat | Ethyl 2-bromo-4-fluoro-3-methylbenzoate | Generally faster than acid-catalyzed but requires stoichiometric base. |

Reduction to Alcohol Functionality

The methyl ester can be reduced to the corresponding primary alcohol, (2-bromo-4-fluoro-3-methylphenyl)methanol. The choice of reducing agent is crucial for this transformation.

Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of esters to primary alcohols. The reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). In contrast, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. Therefore, for the successful conversion of this compound to its corresponding benzyl (B1604629) alcohol, LiAlH₄ would be the reagent of choice.

| Reducing Agent | Solvent | Product | Efficacy |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (2-bromo-4-fluoro-3-methylphenyl)methanol | High |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | No reaction | Low |

Transformations of the Aromatic Methyl Group

The methyl group on the aromatic ring is another site of reactivity, allowing for transformations such as oxidation and halogenation at the benzylic position.

Selective Oxidation to Carboxylic Acid or Aldehyde

The aromatic methyl group can be oxidized to a carboxylic acid or, with more control, to an aldehyde.

Oxidation to Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic or alkaline conditions can fully oxidize the methyl group to a carboxylic acid. This would yield 2-bromo-4-fluorobenzoic-3-carboxylic acid. The reaction conditions need to be carefully controlled to avoid degradation of the aromatic ring, especially given the presence of other substituents. It has been shown that selective oxidation of one methyl group in a bromo-xylene derivative can be achieved. oup.com

Oxidation to Aldehyde: The selective oxidation of the methyl group to an aldehyde is more challenging as aldehydes are themselves susceptible to further oxidation. This transformation often requires milder and more specialized reagents. One potential route involves a two-step process: benzylic halogenation followed by hydrolysis or reaction with a suitable oxidizing agent like in the Sommelet reaction. oup.com

| Oxidizing Agent | Conditions | Product | Notes |

| Potassium Permanganate (KMnO₄) | Aqueous base, heat, then acid workup | 2-bromo-4-fluoro-3-carboxybenzoic acid | Strong oxidation, risk of ring cleavage. |

| Sodium Dichromate (Na₂Cr₂O₇) | H₂SO₄, heat | 2-bromo-4-fluoro-3-carboxybenzoic acid | Strong oxidation, requires careful control. |

| N-Bromosuccinimide (NBS) followed by Sommelet reaction | 1. NBS, initiator, CCl₄, heat 2. Hexamethylenetetramine, then acidic workup | 2-bromo-4-fluoro-3-formylbenzoic acid methyl ester | A multi-step route to the aldehyde. oup.com |

Halogenation of the Benzylic Position

The introduction of a halogen, typically bromine, at the benzylic position of the methyl group can be achieved through free radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors substitution at the benzylic position over addition to the aromatic ring. The reaction is typically initiated by light or a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) and carried out in a non-polar solvent like carbon tetrachloride (CCl₄). This would yield Methyl 2-bromo-3-(bromomethyl)-4-fluorobenzoate.

| Reagent | Initiator | Solvent | Product |

| N-Bromosuccinimide (NBS) | Light (hν) or AIBN | Carbon tetrachloride (CCl₄) | Methyl 2-bromo-3-(bromomethyl)-4-fluorobenzoate |

Exploration of Electrophilic Aromatic Substitution Patterns

The orientation of electrophilic aromatic substitution on the this compound ring is determined by the cumulative directing effects of the bromo, fluoro, methyl, and methoxycarbonyl groups. The two available positions for substitution are C5 and C6. To predict the substitution pattern, one must analyze the individual influence of each substituent.

The directing effects of the substituents are governed by a combination of inductive and resonance effects.

Inductive Effect (-I or +I): This is the withdrawal or donation of electron density through the sigma bond, based on electronegativity.

Resonance Effect (-M or +M): This is the withdrawal or donation of electron density through the pi system, via delocalization of lone pairs or pi bonds.

Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. chemistrytalk.org Deactivating groups withdraw electron density, reducing the ring's reactivity. chemistrytalk.org

| Position | Substituent | Class | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| 1 | -COOCH₃ | Deactivating | -I | -M | Strongly Deactivating | Meta |

| 2 | -Br | Deactivating | -I | +M | Deactivating | Ortho, Para |

| 3 | -CH₃ | Activating | +I | N/A (Hyperconjugation) | Activating | Ortho, Para |

| 4 | -F | Deactivating | -I | +M | Deactivating | Ortho, Para |

Analysis of Directing Effects:

Methyl Group (-CH₃ at C3): This is an activating group due to its electron-donating inductive effect (+I) and hyperconjugation. libretexts.org It strongly directs incoming electrophiles to its ortho positions (C2 and C4) and para position (C6). chemguide.co.uk Since C2 and C4 are already substituted, it primarily directs towards C6.

Bromo Group (-Br at C2): Similar to fluorine, bromine is a deactivating, ortho, para-director. stackexchange.com Its inductive effect (-I) outweighs its resonance effect (+M), making the ring less reactive. latech.edu It directs incoming electrophiles to its ortho (C1 and C3) and para (C5) positions. With C1 and C3 blocked, it directs towards C5.

Methoxycarbonyl Group (-COOCH₃ at C1): This is a strong deactivating group. Both the inductive effect (-I) and the resonance effect (-M) withdraw electron density from the ring. fiveable.me It strongly directs incoming electrophiles to its meta positions (C3 and C5). As C3 is substituted, it directs towards C5.

Predicted Regioselectivity:

To predict the final outcome, we must weigh these competing effects:

Attack at C6: This position is para to the activating methyl group and para to the fluoro group. Both strongly favor substitution at this site.

Attack at C5: This position is para to the bromo group and meta to the methoxycarbonyl group. It is also ortho to the fluoro group.

The methyl group is the only activating group on the ring and its influence is generally powerful in directing substitution. libretexts.org The para-directing effects of both the methyl and fluoro groups work in concert to strongly favor electrophilic attack at the C6 position . While the bromo and methoxycarbonyl groups direct towards C5, the combined activating and directing influence towards C6 is likely to be the dominant factor. Furthermore, steric hindrance at C5, being ortho to the fluoro group and meta to the bulky methoxycarbonyl group, might also disfavor attack at this position compared to the more accessible C6. numberanalytics.com

Mechanistic Investigations of Reaction Pathways

Formation of a Sigma Complex (Arenium Ion): The aromatic ring, acting as a nucleophile, attacks a strong electrophile (E⁺). This initial attack is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.

Deprotonation to Restore Aromaticity: A base in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the sigma complex. This is a fast step that restores the stable aromatic pi system and yields the final substituted product.

Hypothetical Mechanism for Nitration at C6:

As determined in the previous section, the most probable site of electrophilic attack is the C6 position. The mechanism for the nitration of this compound, using a nitrating mixture (HNO₃/H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile, would proceed as follows:

Step 1: Attack of the Electrophile and Formation of the Sigma Complex The π electrons of the aromatic ring attack the nitronium ion (NO₂⁺), forming a C-N bond at the C6 position. This creates a resonance-stabilized sigma complex. The positive charge is delocalized across the ring, with significant contributions from structures where the charge is on carbons C1 and C5. The resonance structures demonstrate how the substituents stabilize (or destabilize) this intermediate. The electron-donating methyl group at C3 provides stabilization to the positive charge when it is delocalized to C1.

Step 2: Deprotonation A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts the proton from the C6 carbon. The electrons from the C-H bond move back into the ring, restoring aromaticity and forming the product, Methyl 2-bromo-4-fluoro-3-methyl-6-nitrobenzoate.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of Methyl 2-bromo-4-fluoro-3-methylbenzoate, distinct signals would be expected for the aromatic protons, the methyl ester protons, and the protons of the methyl group attached to the benzene (B151609) ring. The chemical shifts of the two aromatic protons would be influenced by the electronic effects of the surrounding substituents. The fluorine and bromine atoms, being electron-withdrawing, would deshield the adjacent protons, causing their signals to appear at a lower field. The methyl group, being electron-donating, would have the opposite effect. The coupling between the fluorine atom and the adjacent aromatic proton would result in a characteristic doublet splitting pattern.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| OCH₃ | 3.8-4.0 | Singlet | N/A |

| Ar-CH₃ | 2.2-2.5 | Singlet | N/A |

| Ar-H | 7.0-8.0 | Doublet of doublets | J(H-H) and J(H-F) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. The spectrum would be expected to show signals for the carbonyl carbon of the ester group, the aromatic carbons, the methyl ester carbon, and the methyl carbon attached to the ring. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The carbon bearing the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165-175 |

| Ar-C | 110-160 |

| OCH₃ | 50-60 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. The spectrum of this compound would be expected to show a single resonance for the fluorine atom. The chemical shift and coupling to neighboring protons would provide valuable structural information.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to elucidate the complete bonding network and spatial proximities of atoms, a suite of 2D NMR experiments would be indispensable. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would establish long-range correlations between protons and carbons, which is crucial for identifying the connectivity across quaternary carbons and the ester group. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide information about the through-space proximity of protons, aiding in the confirmation of the substitution pattern on the aromatic ring.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the ester group. The spectrum would also show bands corresponding to the C-H stretching and bending vibrations of the methyl and aromatic groups, as well as C-O stretching of the ester. The C-Br and C-F stretching vibrations would appear in the fingerprint region of the spectrum.

Table 3: Predicted FTIR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | 1720-1740 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C-O Stretch (Ester) | 1100-1300 |

| C-F Stretch | 1000-1200 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Ground State Geometries

The initial step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure, known as the optimized ground state geometry. This is achieved through quantum chemical calculations that solve the Schrödinger equation, albeit with approximations for complex molecules.

Density Functional Theory (DFT) Studies on Optimized Molecular Structures

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. tci-thaijo.org This method is favored for its balance of accuracy and computational efficiency. DFT calculations focus on the electron density rather than the complex many-electron wavefunction to determine the energy and properties of a system. For a molecule like Methyl 2-bromo-4-fluoro-3-methylbenzoate, a DFT approach, often using a hybrid functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the geometry that corresponds to the minimum energy on the potential energy surface. This process yields precise bond lengths, bond angles, and dihedral angles.

Ab Initio Methods for Electronic Structure Determination

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy, though they are typically more computationally demanding than DFT. These methods would provide a rigorous determination of the electronic structure of this compound, serving as a benchmark for results obtained from DFT.

Frontier Molecular Orbital (FMO) Analysis

The electronic and optical properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The analysis of these orbitals is crucial for understanding a molecule's reactivity and its ability to participate in charge transfer. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO represents the ability of a molecule to donate an electron, and its energy is related to the ionization potential. The LUMO, conversely, represents the ability to accept an electron, and its energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, these energy values would be calculated from the optimized geometry.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following data is illustrative for a substituted aromatic compound and not based on published results for this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Correlation of FMOs with Reactivity and Charge Transfer Properties

The spatial distribution of the HOMO and LUMO clouds provides insight into the reactive sites of the molecule. For an aromatic compound, the HOMO is often distributed over the benzene (B151609) ring, indicating that this is the region from which an electron is most likely to be removed in an electrophilic attack. The LUMO's location highlights potential sites for nucleophilic attack. The overlap between the HOMO of a donor molecule and the LUMO of an acceptor molecule is fundamental to understanding intermolecular charge transfer processes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. This analysis provides a quantitative picture of bonding and intramolecular interactions. For this compound, NBO analysis would reveal the nature of the C-Br, C-F, and ester group interactions with the aromatic ring, quantifying the stabilization energy associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals.

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis

The electrostatic potential (ESP) surface of a molecule is a valuable tool for understanding its reactive behavior. The ESP map of "this compound" would reveal the distribution of charge, highlighting electrophilic and nucleophilic sites.

Key Insights from ESP Analysis:

Nucleophilic Regions: The ESP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the ester group and the fluorine atom. These electron-rich areas are susceptible to attack by electrophiles.

Electrophilic Regions: Positive potential (typically colored blue) would be expected around the hydrogen atoms of the methyl groups and potentially on the bromine atom due to its ability to act as a halogen bond donor. These electron-deficient sites are targets for nucleophiles.

Reactivity Prediction: The ESP surface can help predict how the molecule will interact with other reagents. For instance, in a reaction, an incoming nucleophile would preferentially attack the regions of positive electrostatic potential.

The charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom. This data provides a more detailed picture of the electron distribution within the molecule, influenced by the inductive and resonance effects of the bromine, fluorine, methyl, and ester substituents.

Theoretical Prediction of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic data of "this compound".

Calculation of Vibrational Frequencies and Intensities

Theoretical calculations, typically using Density Functional Theory (DFT) methods, can predict the infrared (IR) and Raman spectra of "this compound". By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This calculated spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and skeletal vibrations within the molecule. For example, characteristic vibrational frequencies for the C=O stretching of the ester, C-F stretching, C-Br stretching, and various aromatic ring vibrations can be predicted.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts of "this compound". These predictions are valuable for assigning the signals in an experimental NMR spectrum to the correct nuclei in the molecule. The calculated chemical shifts are influenced by the electronic environment of each nucleus, which is in turn affected by the neighboring atoms and functional groups.

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| OCH₃ | 3.5 - 4.0 | 50 - 60 |

| Ar-CH₃ | 2.0 - 2.5 | 15 - 25 |

| C=O | - | 160 - 170 |

| C-Br | - | 110 - 125 |

| C-F | - | 150 - 165 |

Note: These are general ranges and the actual predicted values would be more specific based on the chosen computational method and basis set.

UV-Vis Absorption Maxima Simulations

Time-dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption spectrum (UV-Vis) of "this compound". These simulations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted spectrum can help in understanding the electronic transitions occurring within the molecule, such as π → π* transitions in the aromatic ring.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving "this compound".

Transition State Analysis for Elucidating Reaction Mechanisms

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction mechanism, including the activation energy, which determines the reaction rate. For "this compound", transition state analysis could be used to study various reactions, such as nucleophilic aromatic substitution or reactions involving the ester group. By understanding the transition state, researchers can gain insights into the factors that control the reactivity and selectivity of the molecule.

Reaction Energetics and Thermodynamic Parameters

Theoretical and computational chemistry provide powerful tools for investigating the energetics and thermodynamics of chemical reactions. While specific experimental calorimetric data for this compound is not extensively documented in publicly available literature, its thermodynamic properties can be predicted using computational methods. These investigations are crucial for understanding the stability of the molecule and the feasibility of its synthesis and subsequent reactions.

Methodologies for determining thermodynamic parameters often involve calculating standard molar enthalpies of formation (ΔfH°), standard molar Gibbs free energies of formation (ΔfG°), and entropies (S°). For related compounds like isomers of methyl aminobenzoate, experimental techniques such as calorimetry and effusion methods have been employed to determine enthalpies of formation in both gaseous and crystalline states. nih.gov For instance, the enthalpy of the N-H···O intermolecular hydrogen bond in the crystalline phase of methyl p-aminobenzoate has been estimated through such studies. nih.gov

Computational approaches, such as Density Functional Theory (DFT), are commonly used to model reaction pathways and calculate key thermodynamic quantities. For example, the Gibbs free energy profile for the reaction of methyl benzoate (B1203000) with sodium amidoborane has been computed to elucidate the reaction mechanism. researchgate.net Similar approaches could be applied to reactions involving this compound to determine activation energies (Ea) and reaction enthalpies (ΔrH). These calculations would provide insight into the kinetic and thermodynamic favorability of various transformations, such as nucleophilic substitution or cross-coupling reactions.

The key thermodynamic parameters that would be investigated include:

Enthalpy of Formation (ΔfH°) : Represents the change in enthalpy during the formation of one mole of the compound from its constituent elements in their standard states. It is a measure of the molecule's intrinsic stability.

Gibbs Free Energy of Formation (ΔfG°) : Indicates the spontaneity of the compound's formation under standard conditions.

Activation Energy (Ea) : The minimum energy required to initiate a chemical reaction. Computational modeling of transition states allows for the calculation of this kinetic barrier.

By analyzing these parameters, chemists can predict reaction outcomes, optimize reaction conditions, and understand the fundamental stability and reactivity of this compound.

Steric and Electronic Effects of Substituents on Molecular Properties and Reactivity

Electronic Effects

Electronic effects describe how substituents influence the electron density of the aromatic ring through induction and resonance. These effects can be quantified using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing nature of a substituent. wikipedia.org

Inductive Effect (-I/+I) : This is a through-bond polarization effect caused by the electronegativity difference between atoms.

Resonance Effect (-M/+M) : This is a through-space delocalization of π-electrons between the substituent and the aromatic ring.

The substituents on this compound have the following electronic characteristics:

Methyl Ester (-COOCH₃) : This group is strongly electron-withdrawing, primarily through its resonance effect (-M) and inductive effect (-I). It deactivates the ring towards electrophilic aromatic substitution. libretexts.org

Methyl (-CH₃) : This alkyl group is electron-donating through a positive inductive effect (+I) and hyperconjugation, activating the ring towards electrophilic substitution. libretexts.org

The cumulative electronic effect on the aromatic ring is a complex balance of these individual contributions, leading to a generally electron-deficient ring system due to the dominance of the three electron-withdrawing groups (ester, bromo, fluoro).

| Substituent | σmeta | σpara | Dominant Electronic Effect |

|---|---|---|---|

| -Br (Bromo) | 0.39 | 0.23 | -I > +M (Deactivating) |

| -F (Fluoro) | 0.34 | 0.06 | -I >> +M (Deactivating) |

| -CH₃ (Methyl) | -0.07 | -0.17 | +I (Activating) |

| -COOCH₃ (Methyl Ester) | 0.37 | 0.45 | -M, -I (Deactivating) |

Steric Effects

Steric effects arise from the spatial arrangement of atoms and the repulsive forces between electron clouds when groups are in close proximity. wikipedia.org In this compound, significant steric hindrance is expected due to the substitution pattern.

Ortho-Substituent Crowding : The presence of the bromine atom at the 2-position and the methyl group at the 3-position creates considerable steric bulk around the methyl ester group at the 1-position. This crowding can:

Hinder nucleophilic attack at the ester's carbonyl carbon.

Influence the torsional angle between the plane of the ester group and the plane of the benzene ring, affecting conjugation. wikipedia.org

Block the ortho positions (relative to a given substituent), making them less accessible to incoming reagents during reactions like electrophilic aromatic substitution. numberanalytics.comacs.org

| Substituent Position | Substituent | Effect on Ring Reactivity | Steric Influence |

|---|---|---|---|

| 1 | -COOCH₃ | Strongly Deactivating | Contributes to crowding at position 2. |

| 2 | -Br | Deactivating | High steric bulk; hinders approach to positions 1 and 3. |

| 3 | -CH₃ | Activating | Contributes to steric crowding around positions 2 and 4. |

| 4 | -F | Deactivating | Minimal steric bulk compared to other substituents. |

Applications in Materials Science and Advanced Chemical Synthesis

Utility as a Building Block for Diverse Organic Scaffolds

The reactivity of the bromine and fluorine atoms, coupled with the directing effects of the methyl and ester groups, makes this compound an ideal starting material for constructing intricate molecular frameworks.

The bromine atom on the aromatic ring serves as a versatile handle for various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck reactions, are commonly employed to form new carbon-carbon bonds. nagoya-u.ac.jporganic-chemistry.orgwikipedia.org For instance, a Suzuki-Miyaura coupling reaction could be utilized to introduce a variety of aryl or alkyl groups at the bromine position, leading to the synthesis of highly functionalized biaryls and other complex aromatic structures. nih.govresearchgate.net The Heck reaction, on the other hand, allows for the introduction of alkenyl groups. beilstein-journals.orgbeilstein-journals.orglibretexts.org These methodologies are fundamental in creating molecules with precisely controlled substitution patterns, which is crucial for tuning the electronic and physical properties of the final compounds.

The fluorine atom also plays a significant role in directing the regioselectivity of further electrophilic aromatic substitution reactions, enabling the synthesis of polysubstituted aromatic compounds that would be challenging to prepare using other methods. harvard.edu

Table 1: Potential Cross-Coupling Reactions Utilizing Methyl 2-bromo-4-fluoro-3-methylbenzoate

| Reaction Name | Reagent | Resulting Structure |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl-substituted benzoate (B1203000) |

| Heck Coupling | Alkene | Alkenyl-substituted benzoate |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted benzoate |

| Buchwald-Hartwig Amination | Amine | Amino-substituted benzoate |

The versatile reactivity of this compound extends to the synthesis of polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic systems. Through sequential cross-coupling reactions and subsequent cyclization steps, this building block can be elaborated into larger, more complex ring systems. nih.govrsc.orgnih.gov For example, palladium-catalyzed annulation reactions can be employed to construct additional aromatic rings onto the initial benzoate core. rsc.org

Furthermore, the bromo and ester functionalities are key for the synthesis of a variety of heterocyclic compounds. For instance, it can serve as a precursor for the synthesis of substituted quinolines, which are important structural motifs in many biologically active compounds. nih.govorganic-chemistry.orgnih.gov The synthesis often involves the transformation of the ester group and subsequent cyclization reactions involving the aromatic ring. nih.gov Similarly, this compound can be a starting point for the synthesis of other heterocycles like benzofurans and benzothiophenes, which are prevalent in medicinal chemistry and materials science. wikipedia.orgorganic-chemistry.orgresearchgate.net

Precursor for the Development of Specialty Polymers and Resins

The incorporation of fluorine atoms into polymers is known to impart a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy. mdpi.com this compound can serve as a valuable monomer or a precursor to monomers for the synthesis of specialty polymers such as fluorinated polycarbonates and polyarylates. semanticscholar.orgnih.govresearchgate.net

Fluorinated polycarbonates, for instance, can be synthesized through polymerization of appropriately functionalized bisphenols derived from this starting material. nih.gov These polymers often exhibit enhanced optical clarity, weatherability, and resistance to degradation, making them suitable for applications in advanced coatings and optical materials. semanticscholar.orgresearchgate.net

Polyarylates containing fluorine and bromine also exhibit unique properties. The presence of halogens can enhance the flame retardancy of the resulting polymer. The synthesis of such polymers often involves the polycondensation of halogenated diols or diacid chlorides, which can be prepared from this compound. researchgate.net

Role in the Preparation of Liquid Crystals and Functional Materials

The rigid, rod-like structure of benzoate derivatives makes them excellent candidates for the core of liquid crystalline molecules. The introduction of lateral substituents, such as the methyl group in this compound, can significantly influence the mesomorphic properties of the resulting liquid crystals. tandfonline.comresearchgate.net The presence and position of halogen atoms like bromine and fluorine are also known to affect the dielectric anisotropy and other physical properties of liquid crystals. uobasrah.edu.iq

By modifying the ester group and extending the molecular structure through reactions at the bromine site, a wide variety of liquid crystalline compounds with specific phase behaviors and transition temperatures can be designed and synthesized. tandfonline.comacs.org These materials are crucial for applications in displays, sensors, and other optoelectronic devices. The unique electronic properties conferred by the fluorine and bromine atoms also make this compound a valuable precursor for other functional materials, such as those used in organic electronics. man.ac.uktandfonline.com

Table 2: Influence of Substituents on Liquid Crystal Properties

| Substituent | Potential Effect on Liquid Crystal Properties |

|---|---|

| Methyl Group | Can lower melting point and influence packing, affecting the mesophase range. researchgate.net |

| Fluorine Atom | Can modify dielectric anisotropy, viscosity, and thermal stability. |

| Bromine Atom | Can increase molecular polarizability and affect intermolecular interactions. uobasrah.edu.iq |

Design and Synthesis of Derivatives for Specific Chemical and Physical Properties

The ability to selectively modify the different functional groups of this compound allows for the rational design and synthesis of derivatives with highly specific properties. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides or other esters.

The bromine atom can be replaced with a wide range of substituents through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, enabling fine-tuning of the electronic and steric properties of the molecule. This versatility is crucial for developing new pharmaceuticals, agrochemicals, and other high-value chemicals where precise molecular architecture is key to function.

Q & A

Q. What are the optimal synthetic conditions for Methyl 2-bromo-4-fluoro-3-methylbenzoate to minimize byproduct formation?

To minimize byproducts, esterification of the benzoic acid derivative is typically performed using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst. Reaction temperatures should be maintained between 0–5°C to suppress side reactions such as halogen displacement. Progress can be monitored via TLC (Rf ~0.4 in hexane:ethyl acetate 4:1) . Post-reaction, purification via column chromatography (silica gel, gradient elution with hexane/EtOAc) ensures high yields (>75%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy :

- 1H NMR : Expect aromatic protons as multiplet signals (δ 7.2–8.1 ppm), methyl ester at δ ~3.9 ppm (singlet).

- 13C NMR : Carbonyl carbon at δ ~168 ppm, aromatic carbons influenced by electronegative substituents (Br, F) .

- 19F NMR : Distinct singlet near δ -110 ppm due to the fluorine atom .

- HPLC : Use a C18 column (mobile phase: acetonitrile/water) to confirm purity (>98%) .

- X-ray crystallography : Resolves steric effects of the methyl and bromine substituents .

Q. How should this compound be stored to ensure long-term stability?

Store under inert atmosphere (argon or nitrogen) at -20°C in a desiccator. Avoid exposure to moisture, which can hydrolyze the ester group. Stability tests show <5% degradation over 12 months under these conditions .

Q. What solvents are optimal for reactions involving this compound?

Preferred solvents include dichloromethane (DCM) and tetrahydrofuran (THF) for their ability to dissolve aromatic esters. For polar reactions, DMF is suitable but may require post-reaction dialysis to remove traces .

Advanced Research Questions

Q. How do substituents (Br, F, CH3) influence the electronic environment and reactivity of the benzene ring?

- Bromine : Strong σ-electron-withdrawing effect deactivates the ring, directing electrophilic substitution to the meta position. Enhances oxidative addition in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Fluorine : Ortho/para-directing due to its -I (inductive) effect , but reduces reactivity toward electrophiles.

- Methyl group : Electron-donating (+I effect) increases electron density at adjacent positions, potentially stabilizing intermediates in nucleophilic aromatic substitution .

Q. What challenges arise in achieving regioselectivity during cross-coupling reactions with this compound?

The bromine atom’s electronegativity promotes oxidative addition in Pd-catalyzed couplings, but the steric hindrance from the methyl group at the 3-position can block access to the catalyst. To enhance selectivity:

- Use bulky ligands (e.g., SPhos) to shield competing sites.

- Optimize temperature (80–100°C) and solvent polarity (toluene/DMF mixtures) .

Q. How does the sulfamoyl group (if present in analogs) impact biological interactions?

In derivatives like Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate, the sulfamoyl group forms hydrogen bonds with enzyme active sites (e.g., carbonic anhydrase). This mimics sulfonamide drugs, enabling competitive inhibition studies. Binding affinity (Ki) can be quantified via isothermal titration calorimetry (ITC) .

Q. What are the key differences in reactivity between this compound and its chloro or nitro analogs?

- Chloro analogs : Lower bond dissociation energy (~70 kcal/mol for C-Cl vs ~88 kcal/mol for C-Br) increases susceptibility to nucleophilic substitution.

- Nitro analogs : Stronger electron-withdrawing effects reduce aromatic ring electron density, slowing electrophilic attacks but enhancing radical reaction pathways .

Q. How can computational methods predict reaction pathways for this compound?

- *DFT calculations (B3LYP/6-31G basis set)**: Model transition states for ester hydrolysis or cross-coupling.

- Molecular docking (AutoDock Vina) : Predict binding modes with biological targets like kinases or GPCRs .

Q. What intermediates are critical in the synthesis of this compound?

- Acylium ion : Formed during esterification via activation of the carboxylic acid (e.g., using thionyl chloride).

- Pd(0) complex : Key intermediate in cross-coupling reactions, stabilized by ligands like PPh3 .

Methodological Tables

Q. Table 1: Comparative Reactivity of Halogen Substituents

| Substituent | Bond Dissociation Energy (kcal/mol) | Electrophilic Reactivity | Preferred Coupling Reaction |

|---|---|---|---|

| Br | 88 | Moderate | Suzuki-Miyaura |

| Cl | 70 | High | Ullmann |

| F | 116 | Low | SNAr (with strong nucleophiles) |

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Application |

|---|---|---|

| DCM | 120 | Esterification, coupling |

| THF | 85 | Grignard reactions |

| DMF | 200 | Polar nucleophilic reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.